1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol
Overview
Description
1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol is a useful research compound. Its molecular formula is C11H13Cl2NO and its molecular weight is 246.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural and Interaction Studies
The structural attributes of pyrrolidine derivatives, including their interaction dynamics, are pivotal in various scientific domains. The triprolidinium cation showcases protonation at both pyrrolidine and pyridine groups, revealing intricate N-H⋯O, O-H⋯O, and C-H⋯O interactions, complemented by π–π interactions, crucial for understanding molecular interactions and crystal engineering (Dayananda et al., 2012).
Synthetic Applications in Drug Development
Pyrrolidine derivatives like 1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol serve as essential intermediates in synthesizing bioactive molecules. For instance, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a derivative, is synthesized for drug development, indicating the compound's role in creating pharmaceuticals (Kotian et al., 2005).
Fundamental Understanding of Pyrrole Systems
Pyrrole and its derivatives, including pyrrolidine derivatives, form the structural basis for significant biological molecules like heme and chlorophyll. The research delves into their synthesis, variants like hydroxypyrroles, and their applications ranging from solvents to wetting agents, highlighting the compound's significance in organic chemistry and pharmaceuticals (Anderson & Liu, 2000).
Catalysis and Chemical Synthesis
Pyrrolidine derivatives play a crucial role in catalysis and as intermediates in chemical synthesis. Their involvement in reactions, like the formation of benzo[5,6-a:5′,6′-c]bis(2,2-tetramethylene-4-methylisoindolinium) dichlorides through dehydrochlorination-cyclization, underscores their utility in producing complex chemical structures (Chukhajian et al., 2009).
Chiral Building Blocks in Pharmaceuticals
Pyrrolidine derivatives, recognized for their chirality, are instrumental as building blocks in pharmaceuticals. The synthesis of enantiomerically pure pyrrolidin-3-ols and their role in creating glycosidase inhibitors exemplify their critical application in developing bioactive compounds (Karlsson & Högberg, 2001).
Mechanism of Action
Target of Action
It is known to have a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections . It is also suggested that it may target the adenine nucleotide translocator (ANT) in the inner mitochondrial membrane .
Mode of Action
The mode of action of 1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins . When targeting ANT, it acts as a hexokinase (HK) inducer and induces a conformational change in the ANT, leading to mitochondrial channel formation .
Biochemical Pathways
Its antiseptic properties suggest that it may interfere with the metabolic processes of bacteria and viruses, thereby inhibiting their growth and replication .
Pharmacokinetics
It is known that it is released almost immediately from its formulation and reaches peak concentration after 3-4 minutes . The concentration in saliva after 120 minutes represents about 50% of the administered dose .
Result of Action
The result of the action of this compound is the elimination of bacteria and viruses associated with mouth and throat infections . This leads to a reduction in the symptoms of these infections, such as sore throat .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect its antiseptic activity . Furthermore, its stability and efficacy can be influenced by factors such as temperature and humidity .
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c12-9-2-1-8(11(13)5-9)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZKXAKTSOBSGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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